molecular formula C14H16N2 B7575325 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine

Cat. No.: B7575325
M. Wt: 212.29 g/mol
InChI Key: ZLKRVXHWWFGYOT-UHFFFAOYSA-N
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Description

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and an N-[(4-methylphenyl)methyl]amine group at the 2-position

Properties

IUPAC Name

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-8-13(9-7-11)10-15-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRVXHWWFGYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and 4-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-aminopyridine is reacted with 4-methylbenzyl chloride under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonylated pyridine derivatives.

Scientific Research Applications

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methylphenyl)methyl]pyridin-2-amine: Lacks the methyl group at the 6-position.

    6-methyl-N-[(4-chlorophenyl)methyl]pyridin-2-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    6-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine is unique due to the presence of both a methyl group at the 6-position of the pyridine ring and an N-[(4-methylphenyl)methyl]amine group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

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